2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde
Description
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C10H10O3. It contains both an aldehyde and a ketone functional group, making it a versatile reagent in organic synthesis. This compound is often used in the modification of amino acids and peptides, particularly in the study of protein structures and functions.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H10O3/c1-13-7-8-2-4-9(5-3-8)10(12)6-11/h2-6H,7H2,1H3 |
InChI Key |
SHQWKGIFOBSANM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde can be synthesized through various methods. One common approach involves the oxidation of 4-(methoxymethyl)acetophenone using oxidizing agents such as selenium dioxide or copper(II) acetate . Another method includes the ozonolysis of phenylacrolein acetals followed by treatment with hydrazides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent over-oxidation and degradation of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Selenium dioxide or copper(II) acetate in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the aldehyde and ketone functional groups. In biological systems, it can modify amino acids such as arginine, affecting protein function and structure . The compound can also participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal: Similar structure but lacks the methoxymethyl group.
Methylglyoxal: Contains a methyl group instead of the phenyl group.
Benzil: Contains two ketone groups instead of an aldehyde and a ketone.
Uniqueness
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde is unique due to the presence of the methoxymethyl group, which enhances its reactivity and specificity in chemical reactions. This makes it a valuable reagent in both synthetic and analytical chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
